molecular formula C10H14FNO B1411878 3-(3-Fluoro-4-methylphenoxy)propan-1-amine CAS No. 1701405-69-7

3-(3-Fluoro-4-methylphenoxy)propan-1-amine

Cat. No.: B1411878
CAS No.: 1701405-69-7
M. Wt: 183.22 g/mol
InChI Key: WHCTXZQUAPKMLK-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylphenoxy)propan-1-amine is a chemical compound with the molecular formula C10H14FNO. It is known for its versatile applications in scientific research, particularly in the fields of drug development and organic synthesis. The compound features a fluorine atom, which often imparts unique properties to organic molecules, making them valuable in various applications .

Scientific Research Applications

3-(3-Fluoro-4-methylphenoxy)propan-1-amine is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules for various purposes.

    Biology: The compound is used in biochemical studies to investigate the effects of fluorine-containing compounds on biological systems.

    Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: The compound’s unique properties make it valuable in industrial applications, such as the production of specialty chemicals.

Preparation Methods

The synthesis of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine typically involves the reaction of 3-fluoro-4-methylphenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom bearing the chlorine atom, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(3-Fluoro-4-methylphenoxy)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, forming various derivatives.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(3-Fluoro-4-methylphenoxy)propan-1-amine can be compared with other similar compounds, such as:

    N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: This compound also contains a fluorine atom and exhibits similar properties, but with different substituents that may alter its chemical behavior.

    3-(4-Methoxyphenoxy)propan-1-amine: This compound lacks the fluorine atom, which can significantly affect its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-(3-fluoro-4-methylphenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-8-3-4-9(7-10(8)11)13-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCTXZQUAPKMLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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